3-Benzyloxyphenyl isothiocyanate chemical properties
3-Benzyloxyphenyl isothiocyanate chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Benzyloxyphenyl Isothiocyanate
Introduction
Aryl isothiocyanates, organic compounds distinguished by the presence of an -N=C=S functional group attached to an aromatic system, represent a class of molecules with profound significance in both synthetic chemistry and drug discovery.[1][2] Their unique electrophilic nature makes them versatile intermediates for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.[3] Furthermore, many isothiocyanates, both natural and synthetic, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide provides a detailed technical overview of 3-benzyloxyphenyl isothiocyanate, a specific derivative that combines the reactive isothiocyanate moiety with a benzyloxy-substituted phenyl ring, offering unique potential for applications in medicinal chemistry and materials science. We will explore its synthesis, characterization, reactivity, and potential applications, providing a foundational resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
3-Benzyloxyphenyl isothiocyanate is a solid organic compound whose structure integrates a reactive isothiocyanate group at the meta-position of a phenyl ring ether-linked to a benzyl group.[6] This combination of functional groups dictates its physical and chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | 1-(benzyloxy)-3-isothiocyanatobenzene | [7][8] |
| Molecular Formula | C₁₄H₁₁NOS | [6][9] |
| Molecular Weight | 241.31 g/mol | [6][9] |
| Physical Form | Solid | [6] |
| CAS Number | 206559-36-6 | [7] |
| SMILES String | S=C=Nc1cccc(OCc2ccccc2)c1 | [6] |
| InChI Key | QJLFNDXMZQJMDL-UHFFFAOYSA-N | [6][8] |
Synthesis and Characterization
The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with the most common methods commencing from the corresponding primary amine.[1][4][10]
General Synthetic Pathway
The predominant route to 3-benzyloxyphenyl isothiocyanate involves the reaction of its precursor, 3-benzyloxyaniline, with a thiocarbonylating agent. The most common and versatile method utilizes carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate using a desulfurating agent.[4][10][11]
Experimental Protocol: Synthesis from 3-Benzyloxyaniline
This protocol is a generalized procedure based on established methods for aryl isothiocyanate synthesis.[11][12] Researchers should optimize conditions for specific scales and equipment.
-
Dithiocarbamate Salt Formation: To a stirred solution of 3-benzyloxyaniline (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) under an inert atmosphere, add a base such as triethylamine (1.1 eq).[12][13] Add carbon disulfide (1.2 eq) dropwise while maintaining the temperature at 0-5 °C. Allow the mixture to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete, which can be monitored by TLC.
-
Desulfuration: To the reaction mixture containing the in situ generated dithiocarbamate salt, add a desulfurating agent. A common choice is p-toluenesulfonyl chloride (1.1 eq).[11] Stir the reaction for an additional 1-3 hours at room temperature.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-benzyloxyphenyl isothiocyanate.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. The following table outlines the key spectroscopic features expected for 3-benzyloxyphenyl isothiocyanate, based on data for analogous compounds.[14][15]
| Spectroscopy | Feature | Expected Characteristics | Rationale |
| Infrared (IR) | -N=C=S Asymmetric Stretch | Strong, broad absorption band at ~2100-2200 cm⁻¹ | This intense and characteristic band is highly diagnostic for the isothiocyanate functional group.[14][15] |
| ¹³C NMR | Isothiocyanate Carbon (-N=C=S ) | Chemical shift at ~130-140 ppm | The carbon of the isothiocyanate group is significantly downfield and serves as a clear identifier, distinguishing it from the isomeric thiocyanate (~110-115 ppm).[15] |
| ¹H NMR | Aromatic & Methylene Protons | Complex multiplets in the aromatic region (~7.0-7.5 ppm). A singlet for the benzylic methylene (-O-CH₂-) protons around 5.1 ppm. | The signals will reflect the protons on the two distinct aromatic rings and the benzylic linker. |
| Mass Spec (MS) | Molecular Ion Peak | [M]+ peak at m/z = 241.06 | Confirms the molecular weight of the compound.[16] |
Chemical Reactivity and Stability
The synthetic utility of 3-benzyloxyphenyl isothiocyanate is derived from the electrophilic nature of the central carbon atom in the -N=C=S group.[2][3] This carbon is susceptible to attack by a wide range of nucleophiles.
Reactions with Nucleophiles
The primary mode of reactivity involves the addition of nucleophiles (Nu⁻) to the isothiocyanate carbon, leading to the formation of various functionalized products, most commonly thioureas (from amines) or dithiocarbamates (from thiols).[17]
This reactivity is the cornerstone of its application as a building block. For instance, reaction with primary or secondary amines yields substituted thioureas, which are common scaffolds in medicinal chemistry. The reaction conditions, particularly pH, can influence the outcome when competing nucleophiles are present; amines are generally more reactive at higher pH (9-11), while thiols can react at a more neutral pH (6-8).[17]
Stability and Storage
Applications in Research and Drug Development
The interest in 3-benzyloxyphenyl isothiocyanate for researchers stems from two key areas: its potential as a biologically active agent and its utility as a synthetic intermediate.
-
Anticancer and Chemopreventive Potential: Many isothiocyanates, including the structurally related benzyl isothiocyanate (BITC), are known to exhibit potent anticancer properties.[20][21][22] These compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][5][22] The benzyloxy moiety in the 3-position could serve to modulate the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles or novel target interactions.[23]
-
Synthetic Building Block: The predictable reactivity of the isothiocyanate group makes it an invaluable tool for constructing more complex molecules. It serves as a precursor for synthesizing heterocycles like thiazoles, triazoles, and thiadiazoles, which are privileged structures in drug discovery.[3]
-
Bioconjugation: Isothiocyanates are frequently used as labeling reagents to attach fluorescent dyes or other tags to proteins and amino acids, typically by reacting with lysine residues.[17][24]
Safety and Handling
3-Benzyloxyphenyl isothiocyanate is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.[6][7]
Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with multiple hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Chronic 1, Acute 1 | H410: Very toxic to aquatic life with long-lasting effects |
(Source: Sigma-Aldrich, ChemicalBook Safety Data Sheets)[6][7]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19] Ensure that an eyewash station and safety shower are readily accessible.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][18]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[18] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][18]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[18][19]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[18]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
Conclusion
3-Benzyloxyphenyl isothiocyanate is a multifaceted chemical compound with significant potential for scientific research and development. Its well-defined synthesis and predictable reactivity make it a valuable building block for complex molecular architectures and heterocyclic systems. Drawing from the established biological profile of related isothiocyanates, this derivative warrants further investigation for its potential therapeutic applications, particularly in oncology. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use. This guide provides the core chemical knowledge base to enable researchers to harness the properties of this compound safely and effectively in their work.
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